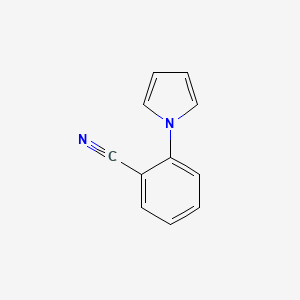

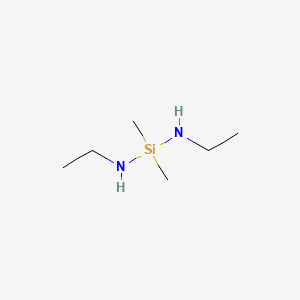

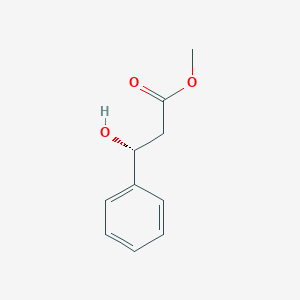

![molecular formula C9H11N3 B1596274 N,N-dimethyl-1H-benzo[d]imidazol-2-amine CAS No. 2851-13-0](/img/structure/B1596274.png)

N,N-dimethyl-1H-benzo[d]imidazol-2-amine

Overview

Description

“N,N-dimethyl-1H-benzo[d]imidazol-2-amine” is a chemical compound with the molecular formula C9H11N3 . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in several studies . One method involves the substitution of the corresponding 2,6-dichlorobenzo[d]oxazole, 2,6-dichlorobenzo[d]thiazole, and 2,6-dichlorobenzo[d]imidazole with 2-(4-(3-amino-2-hydroxypropoxy) phenyl) acetonitrile .Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-1H-benzo[d]imidazol-2-amine” has been analyzed using X-ray powder diffraction data . The unit-cell parameters and space group for this compound are reported as follows: a = 11.379 (3) Å, b = 10.227 (5) Å, c = 7.151 (1) Å, α = 90°, β = 90°, γ = 90°, unit-cell volume V = 832.318 Å3, Z = 4, ρcal = 1.286 g cm−3, and space group P21212 .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives have been studied extensively . For instance, one study reported a nickel-catalyzed cyclization of amido-nitriles .Physical And Chemical Properties Analysis

“N,N-dimethyl-1H-benzo[d]imidazol-2-amine” is a solid at room temperature . Its molecular weight is 161.21 .Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the design and synthesis of new pharmaceutical agents. Its structure is a key component in the development of molecules that can interact with biological targets. For example, it has been used in the creation of new inhibitors that block specific signaling pathways in bacteria, potentially leading to new antibacterial agents .

Material Science

In material science, N,N-dimethyl-1H-benzo[d]imidazol-2-amine serves as a precursor for the synthesis of novel materials. Its molecular structure allows for the formation of complex polymers and composites that have unique physical properties, which can be applied in various industries, from electronics to coatings .

Chemical Synthesis

The compound is a valuable reagent in chemical synthesis, particularly in the construction of imidazole rings, which are prevalent in many important chemicals and pharmaceuticals. It provides a straightforward route to synthesize substituted imidazoles, which are crucial for a variety of applications .

Safety and Toxicology

Understanding the safety profile of chemicals is crucial. N,N-dimethyl-1H-benzo[d]imidazol-2-amine is studied for its toxicological effects. This includes assessing its potential hazards, such as irritation or toxicity, which is important for handling and usage in laboratory settings .

Mechanism of Action

Target of Action

N,N-dimethyl-1H-benzo[d]imidazol-2-amine, also known as N,N-dimethyl-1H-benzimidazol-2-amine, is a compound with a variety of potential targets. It has been suggested that it may have antimicrobial activity , indicating potential targets within microbial organisms

Mode of Action

It has been suggested that the compound may interfere with the Pseudomonas Quinolone System (pqs), a cell-to-cell signaling mechanism used by bacterial populations . Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout

Biochemical Pathways

Given its potential antimicrobial activity and its suggested interference with the Pseudomonas Quinolone System , it is likely that the compound affects pathways related to microbial growth and virulence

Pharmacokinetics

The compound is described as having high gi absorption and being bbb permeant . Its Log Kp (skin permeation) is -6.07 cm/s, and it has a consensus Log Po/w of 1.57

Result of Action

It has been suggested that the compound may have antimicrobial activity , indicating that it may inhibit the growth of microbial organisms. Additionally, it has been suggested that the compound may interfere with the Pseudomonas Quinolone System , which could result in a reduction in bacterial virulence gene expression and biofilm maturation

Future Directions

Future research on benzimidazole derivatives like “N,N-dimethyl-1H-benzo[d]imidazol-2-amine” could focus on further exploring their potential therapeutic applications . For instance, some benzimidazole derivatives have shown promise as potential antidiabetic agents , and others have been investigated for their anticancer properties .

properties

IUPAC Name |

N,N-dimethyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12(2)9-10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTCCVZABWWGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182731 | |

| Record name | Benzimidazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1H-benzo[d]imidazol-2-amine | |

CAS RN |

2851-13-0 | |

| Record name | N,N-Dimethyl-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2851-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-dimethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002851130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

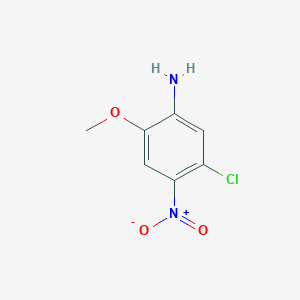

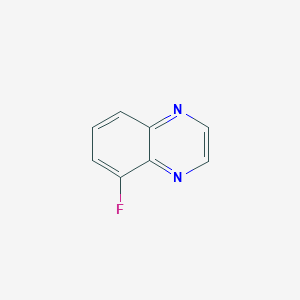

![Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1596203.png)

![1-(5-Methylamino-[1,2,4]thiadiazol-3-yl)-propan-2-one](/img/structure/B1596212.png)